molecular formula C17H14FNO5S B2757799 methyl 6-fluoro-4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291855-28-1

methyl 6-fluoro-4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No. B2757799
CAS RN: 1291855-28-1
M. Wt: 363.36
InChI Key: NWRDIAXNNOQDEN-UHFFFAOYSA-N
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Description

“Methyl 6-fluoro-4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide” is a complex organic compound. It contains a benzothiazine ring, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This compound also has a methoxyphenyl group attached to it, which suggests that it might have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazine ring and the attachment of the methoxyphenyl and fluoro groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a benzothiazine ring, a methoxyphenyl group, and a fluorine atom. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The benzothiazine ring, the methoxyphenyl group, and the fluorine atom could all potentially participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. These properties could be determined through experimental testing .

Scientific Research Applications

Interaction with Benzodiazepine Receptors

The study by Barlin et al. (1996) explores derivatives with fluoro, methoxy, and other substituents, including their interaction with central and peripheral-type benzodiazepine receptors. Some compounds exhibited strong binding to peripheral-type benzodiazepine receptors, indicating potential for developing new therapeutic agents targeting these sites (Barlin et al., 1996).

Nematicidal and Antimicrobial Properties

Reddy et al. (2009) synthesized bis-[4-methoxy-3-[3-(4-fluorophenyl)-6-(4-methylphenyl)-2-(aryl)-3,3a,5,6-tetrahydro-2H-pyrazolo[3,4-d][1,3]thiazol-5-yl]phenyl]methanes, demonstrating significant nematicidal activity against certain nematodes and showing appreciable antibacterial and antifungal activities (Reddy et al., 2009).

ATP-sensitive Potassium Channel Openers

A study by de Tullio et al. (2005) on 6,7-disubstituted 4H-1,2,4-benzothiadiazine 1,1-dioxides identified compounds with enhanced activity as inhibitors of insulin secretion and myorelaxant potency, suggesting their utility in developing treatments for conditions such as diabetes and hypertension (de Tullio et al., 2005).

Synthesis of Fluorinated Heterocyclic Compounds

Shi et al. (1996) utilized the Me ester of 2-fluoro-3-methoxyacrylic acid for the synthesis of various fluorine-containing pyrazolones, pyrimidines, coumarines, and benzothiopyranones, highlighting the versatility of fluorinated acrylic building blocks in organic synthesis (Shi et al., 1996).

Modelling Synthesis Methods

Grevtsov et al. (2013) developed a facile method for synthesizing 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazines, indicating a streamlined approach for creating these compounds, potentially useful for various applications including drug development (Grevtsov et al., 2013).

Ca2+ Antagonistic Activity

Fujita et al. (1990) investigated 2-[2-[(aminoalkyl)oxy]-5-methoxyphenyl]-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazines for their calcium antagonistic activities, identifying compounds with potent activity and potential for further development as cardiovascular agents (Fujita et al., 1990).

Crystallographic Studies and Dehydration Phenomena

Arshad et al. (2013) conducted crystallographic studies on related benzothiazine compounds, elucidating the structural transformations and providing insights into the chemical behavior of these molecules (Arshad et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could include further studies to determine its properties, potential uses, and safety profile. It could also be interesting to explore its synthesis in more detail .

properties

IUPAC Name

methyl 6-fluoro-4-(3-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO5S/c1-23-13-5-3-4-12(9-13)19-10-16(17(20)24-2)25(21,22)15-7-6-11(18)8-14(15)19/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRDIAXNNOQDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-fluoro-4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

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